molecular formula C24H23N3O3S2 B2977045 N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide CAS No. 862826-07-1

N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide

Cat. No. B2977045
CAS RN: 862826-07-1
M. Wt: 465.59
InChI Key: PAWZTGPGKMHEOG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical compounds, including an indole ring, a thiophene ring, and an amide linkage .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, a coupling between naproxen and tryptamine via amide bond formation was achieved to obtain a similar compound .


Molecular Structure Analysis

The compound contains an indole ring and a thiophene ring, both of which are common in biologically active compounds . The presence of these rings could potentially influence the compound’s reactivity and biological activity.

Scientific Research Applications

Drug Development

F0617-0228: could play a significant role in the development of new pharmaceuticals. Its structural similarity to compounds with known therapeutic effects, such as Atorvastatin and Sunitinib , suggests it may have applications in treating conditions like hypercholesterolemia and various cancers . The presence of a 2-methoxyphenyl group, which is common in many bioactive compounds, could be indicative of its potential efficacy in drug design.

Antimalarial Activity

The indole and thiophene moieties within F0617-0228 are structures of interest in antimalarial drug research. Compounds with these features have shown activity against malaria parasites, and thus, F0617-0228 could be a candidate for the synthesis of new antimalarial agents .

HIV-1 Protease Inhibition

F0617-0228 contains structural elements that are similar to those found in inhibitors of the HIV-1 protease, an enzyme critical for the life cycle of the HIV virus. Research into the compound’s ability to inhibit this protease could lead to new treatments for HIV/AIDS .

Organic Synthesis

In organic chemistry, F0617-0228 could serve as a precursor or intermediate in the synthesis of more complex molecules. Its amide and sulfanyl groups are functional handles that can be utilized in various synthetic transformations, potentially leading to the creation of novel organic compounds .

Supramolecular Chemistry

The molecular structure of F0617-0228 suggests it could engage in hydrogen bonding and other non-covalent interactions, making it a candidate for the development of supramolecular structures. These structures have applications in creating new materials with unique properties .

Catalysis

The sulfanyl group in F0617-0228 could act as a ligand in catalytic systems. Exploring its use in catalysis could lead to the development of new catalytic processes, which are crucial in industrial chemistry for the efficient synthesis of chemicals .

Future Directions

The development of new compounds with indole and thiophene rings is an active area of research, given their prevalence in biologically active compounds . Future work could involve synthesizing this compound and testing its biological activity.

properties

IUPAC Name

N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-30-20-10-5-3-8-18(20)26-23(28)16-32-22-15-27(19-9-4-2-7-17(19)22)13-12-25-24(29)21-11-6-14-31-21/h2-11,14-15H,12-13,16H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWZTGPGKMHEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide

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